
1,2-Dibromo-4,5-bis(hexyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-4,5-bis(hexyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromine atoms and two hexyloxy groups are substituted at the 1,2 and 4,5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-bis(hexyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4,5-dihydroxybenzene followed by the alkylation of the hydroxyl groups with hexyl bromide. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination and alkylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization from dichloromethane-ethanol mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromo-4,5-bis(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dihydroxy compound.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 1,2-dimethoxy-4,5-bis(hexyloxy)benzene.
Oxidation: Formation of 1,2-dibromo-4,5-benzoquinone.
Reduction: Formation of 1,2-dihydroxy-4,5-bis(hexyloxy)benzene.
Aplicaciones Científicas De Investigación
1,2-Dibromo-4,5-bis(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-4,5-bis(hexyloxy)benzene involves its interaction with molecular targets through its bromine and hexyloxy groups. The bromine atoms can participate in halogen bonding, while the hexyloxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular pathways and processes .
Comparación Con Compuestos Similares
1,4-Dibromo-2,5-bis(hexyloxy)benzene: Similar structure but with bromine atoms at the 1,4 positions.
1,2-Dibromo-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of hexyloxy groups.
1,2-Dibromo-4,5-dihydroxybenzene: Similar structure but with hydroxyl groups instead of hexyloxy groups.
Uniqueness: 1,2-Dibromo-4,5-bis(hexyloxy)benzene is unique due to the presence of long hexyloxy chains, which can impart distinct physical and chemical properties
Propiedades
Número CAS |
118132-03-9 |
|---|---|
Fórmula molecular |
C18H28Br2O2 |
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
1,2-dibromo-4,5-dihexoxybenzene |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-13-15(19)16(20)14-18(17)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
ANFZOIGXXIBMDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1OCCCCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


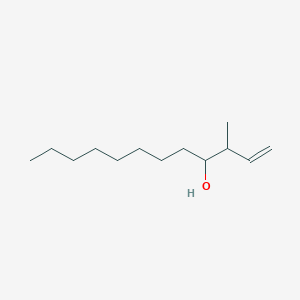
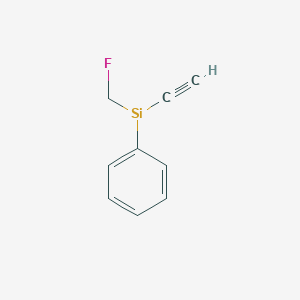

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
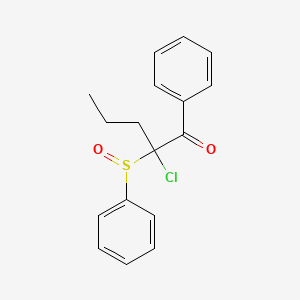
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
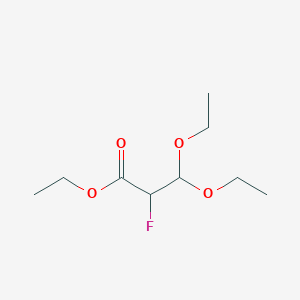
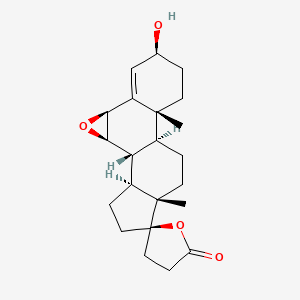
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
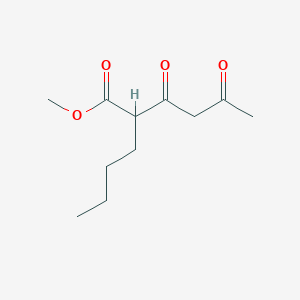
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)
